4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid
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Overview
Description
The compound “4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid” is a complex organic molecule. It contains several functional groups including a sulfonylamino group, a phenyl group, and a butanoic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the functional groups present in the compound. For example, the presence of a butanoic acid group suggests that the compound may be somewhat polar and could potentially form hydrogen bonds .Scientific Research Applications
Applications in Fluorescent Molecular Probes
4-[4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid has been explored in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, correlated with empirical solvent polarity parameters. Their application is significant in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes due to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Synthesis of Multi-Component Crystals
The chemical has been used in the study of multi-component crystals formed with baclofen, a slightly water-soluble hydrophobic γ-amino acid. The crystal structure, thermal analysis, and powder X-ray analysis of these crystals reveal insights into conformation and protonation properties of the baclofen moiety. This research contributes to the field of crystal engineering (Báthori & Kilinkissa, 2015).
Exploration in Pharmaceutical Intermediate Synthesis
Research has been conducted on the synthesis of 4-phenyl-2-butanone, an important medium in creating medicine for inflammation reduction and codeine. The study outlines the process involving ethyl ethanate synthesis with various acids and catalysts, leading to the creation of 4-phenyl-3-methyl ethanate-2-butanone and eventually 4-phenyl-2-butanone. This work contributes to pharmaceutical intermediate synthesis (Zhang, 2005).
Role in Antagonist Synthesis for GABA B Receptors
The compound has been studied in the synthesis of specific antagonists of GABA at the GABAB receptor. This research provides valuable insights into the creation of weaker specific antagonists, contributing to the development of targeted treatments in neurology (Abbenante, Hughes, & Prager, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-16-8-4-15(5-9-16)12-13-25(23,24)20-17-10-6-14(7-11-17)2-1-3-18(21)22/h4-13,20H,1-3H2,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCWXXPMROYHJU-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCC(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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